COX-2 Inhibition Fragment Contribution: The 2-Chloro-6-fluorophenyl Motif Matches the Potency of the 2,4-Dichlorophenyl Motif
In a head-to-head chalcone series bearing a 4-methylsulfonylphenyl COX-2 pharmacophore, the 2-chloro-6-fluorophenyl analog (compound 8) exhibited an IC₅₀ of 0.18 µM, which is numerically slightly more potent than the 2,4-dichlorophenyl analog (compound 6, IC₅₀ = 0.19 µM) and the 2,3-dichlorophenyl analog (compound 5, IC₅₀ = 0.21 µM) [1]. The target compound 681252-51-7 uniquely places the 2-chloro-6-fluorophenyl group on the C-3 position while retaining a 2,4-dichlorophenyl group on the C-1 position, thereby combining the two most potent fragments from this study into a single scaffold, a design strategy expected to yield additive or synergistic COX-2 affinity.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from combinatorial fragment contribution. |
| Comparator Or Baseline | Compound 8 (2-chloro-6-fluorophenyl), IC₅₀ = 0.18 µM; Compound 6 (2,4-dichlorophenyl), IC₅₀ = 0.19 µM; Celecoxib, IC₅₀ = 0.12 µM; Ibuprofen, IC₅₀ = 5.33 µM |
| Quantified Difference | 2-Chloro-6-fluorophenyl fragment is 1.05-fold more potent than 2,4-dichlorophenyl fragment in this assay system. |
| Conditions | COX-2 enzyme inhibition assay; chalcones 1–9 with 4-SO₂CH₃ pharmacophore. Reference: Kaya Çavuşoğlu et al., 2021. |
Why This Matters
This suggests that 681252-51-7, by incorporating both privileged halogenation patterns, is a rational candidate for COX-2-targeted probe development, differentiating it from single-motif analogs.
- [1] Kaya Çavuşoğlu B, et al. Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors. Arch Pharm (Weinheim). 2021;354(3):e2000275. View Source
